N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 330454-19-8
VCID: VC21461536
InChI: InChI=1S/C18H18N2O3/c21-17(19-15-8-10-16(11-9-15)20(22)23)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,21)
SMILES: C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3g/mol

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide

CAS No.: 330454-19-8

Cat. No.: VC21461536

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3g/mol

* For research use only. Not for human or veterinary use.

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide - 330454-19-8

Specification

CAS No. 330454-19-8
Molecular Formula C18H18N2O3
Molecular Weight 310.3g/mol
IUPAC Name N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C18H18N2O3/c21-17(19-15-8-10-16(11-9-15)20(22)23)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,21)
Standard InChI Key KOQUJUDVZUBIGQ-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Classification

Molecular Structure

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide consists of a phenylcyclopentane core with a carboxamide linkage to a 4-nitrophenyl group. The compound can be considered a derivative of 1-phenylcyclopentane-1-carboxamide, with the primary amide group (-NH₂) replaced by a secondary amide linked to a 4-nitrophenyl moiety.

The molecular structure can be described as follows:

  • A cyclopentane ring forming the central scaffold

  • A phenyl group attached directly to the cyclopentane ring

  • A carboxamide group (-CONH-) connected to the same carbon of the cyclopentane ring as the phenyl group

  • A 4-nitrophenyl group attached to the nitrogen of the carboxamide

Physical Properties

Based on the properties of structurally similar compounds, N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide likely possesses the following physical characteristics:

PropertyPredicted ValueBasis
Molecular FormulaC₁₈H₁₈N₂O₃Structural analysis
Molecular WeightApproximately 310.35 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar amides
SolubilityLimited water solubility; soluble in organic solventsCommon for nitrophenyl-containing compounds
Melting PointLikely above 150°CExtrapolated from similar compounds

Synthesis Methods

Theoretical Synthetic Routes

The synthesis of N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide would likely follow similar methods to those used for structurally related compounds such as N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide.

A probable synthetic pathway would involve:

  • Preparation of 1-phenylcyclopentane-1-carboxylic acid or its activated derivative

  • Amide coupling reaction with 4-nitroaniline

  • Purification steps to obtain the final product

Proposed Amide Coupling Method

The synthesis of this compound would typically involve coupling reactions between appropriate precursors. A common approach would be reacting 4-nitroaniline with 1-phenylcyclopentanecarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) or similar reagents in solvents such as dichloromethane or tetrahydrofuran under reflux conditions.

The reaction could be summarized as:
1-phenylcyclopentanecarboxylic acid + 4-nitroaniline → N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide + H₂O

Alternative methods might include:

  • Reaction of 1-phenylcyclopentanecarbonyl chloride with 4-nitroaniline

  • Use of more modern coupling reagents such as HATU, HBTU, or EDC/HOBt

Purification Techniques

Based on standard practices for similar compounds, purification would likely involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Potentially preparative HPLC for high-purity requirements

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive functional groups that would influence its chemical behavior:

Nitro Group Reactions

The nitro group on the phenyl ring would be susceptible to reduction reactions to form an amino group. This is a common transformation that could lead to derivatives with different properties .

Potential reactions include:

  • Catalytic hydrogenation (H₂, Pd/C)

  • Chemical reduction (Fe, SnCl₂, Na₂S)

  • Selective reduction methods to preserve other functional groups

Amide Bond Reactions

The amide bond is relatively stable but could undergo:

  • Hydrolysis under strong acidic or basic conditions

  • Transamidation with appropriate nucleophiles

  • Reduction to form amines

Structure Modifications

Strategic modifications to the structure could yield compounds with altered properties:

ModificationEffectPotential Application
Reduction of nitro groupIncreased electron density on aromatic ringAltered biological activity profile
Substitution on cyclopentane ringModified steric effects and lipophilicityTuning of pharmacokinetic properties
Replacement of phenyl with substituted phenylChanged electronic propertiesStructure-activity relationship studies

Analytical Characterization

Predicted Spectroscopic Properties

Based on the structural features of the compound, the following spectroscopic properties would be expected:

Infrared Spectroscopy

Key absorption bands would likely include:

  • Amide C=O stretch (~1650-1680 cm⁻¹)

  • N-H stretch (~3300-3450 cm⁻¹)

  • NO₂ asymmetric stretch (~1520-1550 cm⁻¹)

  • NO₂ symmetric stretch (~1340-1380 cm⁻¹)

  • Aromatic C=C stretches (~1450-1600 cm⁻¹)

NMR Spectroscopy

¹H NMR would show characteristic signals including:

  • Cyclopentane ring protons (1.5-2.5 ppm)

  • Aromatic protons (7.0-8.5 ppm, with nitrophenyl protons likely downfield)

  • Amide N-H proton (likely 9-10 ppm due to electron-withdrawing nitro group)

¹³C NMR would exhibit signals for:

  • Carbonyl carbon (~170-175 ppm)

  • Aromatic carbons (120-150 ppm)

  • Cyclopentane ring carbons (20-60 ppm)

  • Quaternary carbon of cyclopentane ring bearing phenyl and carboxamide groups (~60-70 ppm)

Mass Spectrometry

Expected prominent fragments in mass spectrometry would include:

  • Molecular ion at m/z 310

  • Loss of NO (m/z 280)

  • Loss of NO₂ (m/z 264)

  • Phenylcyclopentane fragment

  • Nitrophenyl isocyanate fragment

Structure-Activity Relationship

Comparison with Related Compounds

N-(4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide differs from N-(3-methyl-4-nitrophenyl)-1-phenylcyclopentane-1-carboxamide by the absence of a methyl group at the 3-position of the nitrophenyl moiety. This structural difference would affect:

  • Electronic distribution on the aromatic ring

  • Steric effects near the amide bond

  • Lipophilicity and hydrogen bonding capabilities

Predicted Biological Activity Differences

The absence of the methyl group would likely result in:

  • Slightly reduced lipophilicity

  • Altered binding to potential biological targets

  • Different metabolic stability profile

A comparison with the simpler 1-phenylcyclopentanecarboxamide reveals the impact of the nitrophenyl substitution:

  • Increased molecular weight

  • Addition of hydrogen bond acceptor sites

  • Introduction of a potential metabolic site (nitro group)

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